molecular formula C16H25ClN4O2S B7898089 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898089
M. Wt: 372.9 g/mol
InChI Key: LVLQWPXWJSQMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1261232-60-3) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H25ClN4O2S
  • Molecular Weight : 372.91 g/mol
  • InChI Key : YBEAWBDOYGOVQY-UHFFFAOYNA-N

Biological Activity Overview

This compound belongs to a class of piperidine derivatives, which have been studied for various pharmacological effects, including antitumor and antileukemic activities. The presence of the chloro and methylthio groups in the pyrimidine ring is hypothesized to enhance its biological activity.

Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, a study highlighted that certain piperidine derivatives showed improved cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.

Cholinesterase Inhibition

Compounds with carbamate moieties are known for their ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by similar compounds has been documented, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Research Findings and Case Studies

StudyFindings
Antileukemic Activity A series of carbamate derivatives were tested against P388 lymphocytic leukemia, showing promising results in inhibiting tumor growth .
Cytotoxicity Assays In vitro assays revealed that compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
Cholinesterase Inhibition Several derivatives exhibited moderate to strong inhibition of AChE and BChE, with implications for Alzheimer's treatment. IC50 values ranged from 1.60 to 311.0 µM .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : Compounds similar to this derivative have been shown to trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The carbamate structure allows for reversible binding to cholinesterases, leading to increased acetylcholine levels and enhanced neurotransmission.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)20(4)11-6-8-21(9-7-11)13-10-12(17)18-14(19-13)24-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQWPXWJSQMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.